Octyl[tris(pentanoyloxy)]stannane
Description
Octyl[tris(pentanoyloxy)]stannane is an organotin compound characterized by a central tin atom bonded to an octyl group and three pentanoyloxy (C₄H₉COO⁻) substituents. Organotin compounds are widely utilized in industrial applications, including polymer stabilization, catalysis, and biocides, due to their tunable reactivity and structural diversity .
Properties
CAS No. |
113962-24-6 |
|---|---|
Molecular Formula |
C23H44O6Sn |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
[octyl-di(pentanoyloxy)stannyl] pentanoate |
InChI |
InChI=1S/C8H17.3C5H10O2.Sn/c1-3-5-7-8-6-4-2;3*1-2-3-4-5(6)7;/h1,3-8H2,2H3;3*2-4H2,1H3,(H,6,7);/q;;;;+3/p-3 |
InChI Key |
HJUMTFTZJSYLFM-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCC[Sn](OC(=O)CCCC)(OC(=O)CCCC)OC(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl[tris(pentanoyloxy)]stannane typically involves the reaction of octyltin trichloride with pentanoic acid in the presence of a base. The reaction proceeds through the formation of intermediate tin esters, which are then converted to the final product by further esterification. The reaction conditions usually involve moderate temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Octyl[tris(pentanoyloxy)]stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Scientific Research Applications
Octyl[tris(pentanoyloxy)]stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique properties.
Mechanism of Action
The mechanism by which Octyl[tris(pentanoyloxy)]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form coordination complexes with enzymes and other proteins, affecting their activity and function. Additionally, the ester groups can undergo hydrolysis, releasing pentanoic acid and other products that may have biological activity.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: Longer acyloxy chains (e.g., pentanoyloxy vs. acetoxy) likely reduce hydrolysis rates, enhancing environmental persistence . The octyl group in the target compound may improve compatibility with organic matrices compared to phenyl or fluorinated substituents.
- Reactivity: Acetoxy groups in stannane acetoxy triphenyl may confer faster hydrolysis, limiting its utility in aqueous environments. In contrast, the target compound’s pentanoyloxy groups could offer intermediate stability .
- Toxicity: While tributyltin (TBT) derivatives are notorious for ecotoxicity, bulkier substituents like octyl may reduce bioaccumulation risks, though this requires validation .
Contrast with Non-Tin Analogs
However, these lack the tin core, which defines the reactivity and environmental impact of organotins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
